

Technical Guide: 10(Z)-Nonadecenol and Related Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10(Z)-Nonadecenol**

Cat. No.: **B8262283**

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available chemical data, potential synthesis protocols, and biological context for **10(Z)-Nonadecenol**. It is important to note that as of the compilation of this document, a specific CAS number and detailed experimental data for **10(Z)-Nonadecenol** are not readily available in public chemical databases. Consequently, this guide focuses on closely related and precursor compounds: 10(Z)-Nonadecenoic acid, 10(Z)-Nonadecenoic acid methyl ester, and 10(Z)-Nonadecenal, for which substantial data exists. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of **10(Z)-Nonadecenol**.

Chemical Data of Related Compounds

The following tables summarize the key chemical and physical properties of 10(Z)-Nonadecenoic acid and its derivatives. This data is crucial for understanding the chemical behavior of these molecules and for planning their synthesis and purification.

Table 1: Chemical Identifiers and Properties of 10(Z)-Nonadecenoic Acid and Related Compounds

Property	10(Z)- Nonadecenoic Acid	10(Z)- Nonadecenoic Acid	10(Z)-Nonadecenal Methyl Ester
CAS Number	73033-09-7[1][2][3]	19788-74-0[4][5]	Not available
Molecular Formula	C ₁₉ H ₃₆ O ₂ [1][2]	C ₂₀ H ₃₈ O ₂ [4][5]	C ₁₉ H ₃₆ O[6]
Molecular Weight	296.49 g/mol [2][3]	310.51 g/mol [7]	280.5 g/mol [6]
IUPAC Name	(10Z)-Nonadec-10- enoic acid	Methyl (10Z)- nonadec-10-enoate	(Z)-nonadec-10- enal[6]
Synonyms	cis-10-Nonadecenoic acid[1][2]	Methyl 10Z- Nonadecenoate[4][5]	(z)-10-nonadecenal[6]
InChI Key	BBOWBNGUEWHNQ Z-KTKRTIGZSA-N[1]	HHJGGWUNSRWUF J-KHPPLWFESA-N[4] [5]	DXAFFKRBQLZTCN- KTKRTIGZSA-N[6]

Table 2: Physical and Chemical Properties

Property	10(Z)- Nonadecenoic Acid	10(Z)- Nonadecenoic Acid	10(Z)-Nonadecenal Methyl Ester
Physical State	Liquid (≥99%)[3]	Liquid[4]	No data
Solubility	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml[1]	Soluble in Chloroform[4]	No data
Purity	>99%[2]	>98%[5]	No data
Storage	No data	Freezer[5]	No data

Experimental Protocols

The synthesis of **10(Z)-Nonadecenol** can be logically achieved through the reduction of its corresponding carboxylic acid, 10(Z)-Nonadecenoic acid, or its methyl ester. A common and

effective method for this transformation is the use of a strong reducing agent like Lithium Aluminum Hydride (LiAlH_4).

Proposed Synthesis of 10(Z)-Nonadecenol from 10(Z)-Nonadecenoic Acid

This protocol is a generalized procedure based on the known reactivity of LiAlH_4 with carboxylic acids. Researchers should adapt and optimize the conditions for their specific setup and scale.

Materials:

- 10(Z)-Nonadecenoic acid
- Lithium Aluminum Hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry ice/acetone bath
- 10% Sulfuric acid (H_2SO_4) or Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is prepared.
- Reagent Preparation: A suspension of LiAlH_4 (a slight molar excess, typically 1.1-1.5 equivalents) in anhydrous diethyl ether or THF is prepared in the reaction flask and cooled to

0°C using an ice bath.

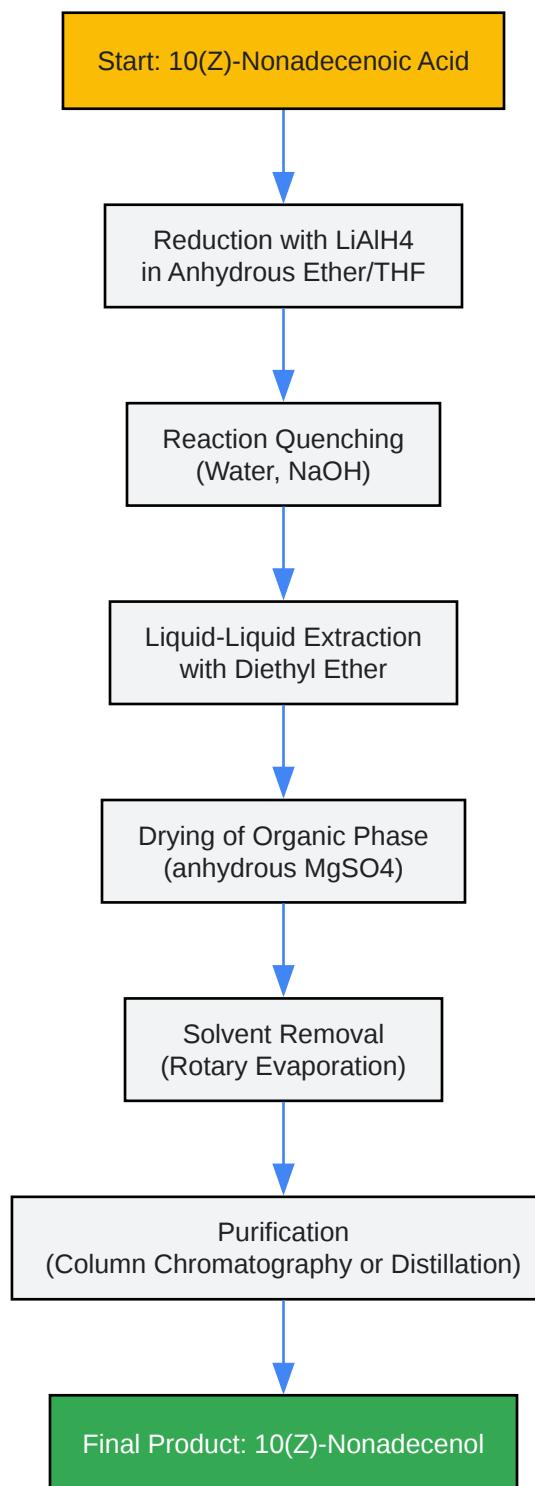
- **Addition of Carboxylic Acid:** 10(Z)-Nonadecenoic acid is dissolved in the same anhydrous solvent and added dropwise to the LiAlH₄ suspension via the dropping funnel. The addition rate should be controlled to maintain a gentle reflux.
- **Reaction:** After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).
- **Quenching:** The reaction is carefully quenched by cooling the flask in an ice-salt bath and slowly adding water dropwise, followed by 15% sodium hydroxide solution, and then more water. This is a hazardous step due to the evolution of hydrogen gas and should be performed with extreme caution in a well-ventilated fume hood.
- **Workup:** The resulting precipitate (aluminum salts) is filtered off, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, brine, and then dried over anhydrous MgSO₄ or Na₂SO₄.
- **Purification:** The solvent is removed under reduced pressure using a rotary evaporator. The crude **10(Z)-Nonadecenol** can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Biological Context and Signaling Pathways

Long-chain unsaturated alcohols, such as **10(Z)-Nonadecenol**, are structurally similar to many insect pheromones. The biosynthesis of these pheromones often involves the modification of fatty acids. A common terminal step in these pathways is the reduction of a fatty acyl-CoA to a fatty alcohol.

Pheromone Biosynthesis Pathway

The following diagram illustrates a generalized pathway for the biosynthesis of a fatty alcohol pheromone from a fatty acid precursor. This pathway is regulated by various enzymes, including desaturases, chain-shortening enzymes, and reductases.



[Click to download full resolution via product page](#)

Caption: Generalized biosynthetic pathway of a fatty alcohol pheromone.

Experimental Workflow for Synthesis and Purification

The overall workflow for the chemical synthesis and subsequent purification of **10(Z)-Nonadecenol** from its carboxylic acid precursor is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **10(Z)-Nonadecenol**.

This guide provides a foundational understanding of **10(Z)-Nonadecenol** through the lens of its closely related chemical analogs. The provided data and protocols are intended to facilitate further research into this and other long-chain unsaturated alcohols. As with all chemical syntheses, appropriate safety precautions should be taken, and all procedures should be carried out by qualified personnel in a suitable laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CuH-Catalyzed Asymmetric Reduction of α,β -Unsaturated Carboxylic Acids to β -Chiral Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: 10(Z)-Nonadecenol and Related Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8262283#cas-number-and-chemical-data-for-10-z-nonadecenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com